3-(Pyridin-3-yl)prop-2-enamide

Descripción general

Descripción

3-(Pyridin-3-yl)prop-2-enamide is an organic compound characterized by a pyridine ring attached to a prop-2-enamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)prop-2-enamide typically involves the reaction of pyridine-3-carboxaldehyde with an appropriate amide precursor under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the double bond or pyridine ring. Key findings include:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Double bond oxidation | KMnO₄ (acidic medium) | Pyridine-3-carboxylic acid derivatives | |

| Pyridine N-oxidation | H₂O₂ or mCPBA | Pyridine N-oxide derivatives |

- Mechanistic Insight : Oxidation of the α,β-unsaturated amide bond with KMnO₄ proceeds via epoxidation or dihydroxylation intermediates, ultimately yielding carboxylic acids . Pyridine N-oxidation occurs under mild conditions, enhancing electrophilicity for subsequent reactions .

Reduction Reactions

The enamide group and pyridine ring can be selectively reduced:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Enamide reduction | H₂, Pd/C (1 atm, RT) | 3-(Pyridin-3-yl)propanamide | |

| Pyridine ring reduction | NaBH₄/NiCl₂ | Piperidine derivatives |

- Selectivity : Hydrogenation of the enamide group preserves the pyridine ring, while harsher conditions (e.g., Birch reduction) reduce the aromatic system .

Substitution Reactions

Electrophilic substitution on the pyridine ring is facilitated by its electron-deficient nature:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ (Lewis acid) | 5-Bromo-3-(pyridin-3-yl)prop-2-enamide | |

| Nitration | HNO₃, H₂SO₄ | Nitropyridine derivatives |

- Regioselectivity : Substitution occurs preferentially at the para position relative to the enamide group due to electronic directing effects .

Cycloaddition and Cyclization

The enamide moiety participates in cycloaddition reactions:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| [4+2] Cycloaddition | Maleic anhydride, heat | Dihydropyridine-fused lactams | |

| Tandem cyclization | TBHP, I₂ (metal-free) | Imidazo[1,2-a]pyridine derivatives |

- Case Study : Under oxidative conditions (I₂/TBHP), this compound undergoes C–C bond cleavage to form N-(pyridin-2-yl)amides, highlighting its role in chemodivergent synthesis .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-substituted enamides | |

| Heck reaction | Styrene, Pd(OAc)₂ | Alkenylated pyridine derivatives |

- Applications : These reactions expand the compound’s utility in synthesizing pharmacophores or materials science precursors .

Acid/Base-Mediated Rearrangements

The enamide group exhibits pH-dependent behavior:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Acid hydrolysis | HCl (6M), reflux | Pyridine-3-acrylic acid + NH₄⁺ | |

| Base-induced elimination | NaOH, heat | Pyridine-3-carbonitrile |

- Kinetics : Hydrolysis follows pseudo-first-order kinetics under acidic conditions (half-life: ~2 hr at 80°C) .

Radical Reactions

Recent studies highlight radical-based functionalization:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Photoredox catalysis | Ir(ppy)₃, visible light | C–H alkylated derivatives |

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-(Pyridin-3-yl)prop-2-enamide has been investigated for its potential applications in several scientific domains:

Medicinal Chemistry

This compound is being explored for its therapeutic properties, particularly:

- Anticancer Activity: Research indicates that it acts as a glycolysis inhibitor, showing potential in cancer treatment by affecting cellular metabolism. In studies involving HUVEC cells, the compound demonstrated an IC50 value of approximately 10.7 μM, indicating its efficacy in inhibiting cell proliferation .

- Anti-inflammatory Properties: Ongoing studies are assessing its ability to modulate inflammatory pathways, which could lead to novel anti-inflammatory drugs.

Biological Applications

In biological systems, this compound interacts with specific molecular targets:

- Ligand in Biochemical Assays: It is being tested as a ligand that can bind to enzymes or receptors, potentially modulating their activity .

Chemical Research

The compound serves as a versatile building block for synthesizing more complex organic molecules:

- Reactions Involved:

- Oxidation: Can be oxidized to form pyridine N-oxides.

- Reduction: The amide group can be reduced to an amine group using lithium aluminum hydride.

- Substitution Reactions: The pyridine ring can undergo electrophilic substitution with halogens or nucleophilic substitution with amines .

Case Studies

-

Cancer Research Study:

- Objective: To evaluate the anticancer effects of this compound on HUVEC cells.

- Methodology: Cells were treated with varying concentrations of the compound, and proliferation was measured.

- Results: The compound exhibited significant inhibitory effects on cell growth, suggesting its potential as an anticancer agent.

-

Biochemical Assay Development:

- Objective: To assess the binding affinity of this compound to specific enzymes.

- Methodology: Enzyme assays were conducted to determine the interaction between the compound and target proteins.

- Results: The compound showed promising results as a ligand, indicating further exploration could lead to new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 3-(Pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Pyridine derivatives: Compounds with similar structures, such as pyridine-3-carboxamide and pyridine-3-ylprop-2-enone.

Amide derivatives: Compounds like N-phenylprop-2-enamide and N-methylprop-2-enamide.

Uniqueness

3-(Pyridin-3-yl)prop-2-enamide is unique due to its specific combination of a pyridine ring and a prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

3-(Pyridin-3-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

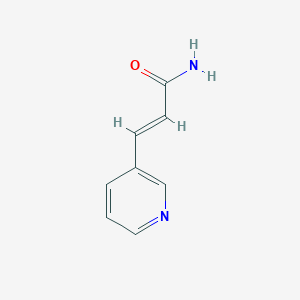

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound functions primarily through the inhibition of nicotinamide adenine dinucleotide (NAD)-dependent enzymes. Notably, it has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD biosynthesis pathway. Inhibition of NAMPT can lead to decreased NAD levels, which is associated with various cellular processes including apoptosis and cell survival in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy in murine models of renal cell carcinoma, where it was able to inhibit tumor growth significantly . The mechanism involves the induction of apoptosis in cancer cells through the depletion of NAD+, leading to energy failure and cell death.

Table 1: Summary of Anticancer Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Murine renal cell carcinoma | Significant tumor growth inhibition | |

| In vitro cancer cell lines | Induction of apoptosis via NAD+ depletion |

Metabolic Effects

In addition to its anticancer properties, this compound has been investigated for its effects on metabolic disorders. It has been shown to influence glucose metabolism and insulin sensitivity, making it a potential candidate for treating conditions like type 2 diabetes . The compound's ability to modulate energy metabolism through NAD+ pathways suggests its broader implications in metabolic health.

Table 2: Metabolic Activity Overview

| Study Reference | Effect Observed | Mechanism |

|---|---|---|

| Improved insulin sensitivity | Modulation of NAD+ levels | |

| Altered glucose metabolism | Inhibition of NAMPT |

Case Studies

A notable case study involved the use of this compound in a clinical setting where patients with advanced renal cell carcinoma were treated. The results indicated a positive response rate, with several patients experiencing partial remission. This underscores the compound's potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUZERSNFCTTSP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-73-4 | |

| Record name | 3-Pyridineacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.